2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.303 g/mol . It is known for its applications in medicinal chemistry and various scientific research fields.
Vorbereitungsmethoden
The synthesis of 2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol typically involves the reaction of 4-(4-methoxyphenoxy)pyrimidine with 2-methylaminoethanol . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has been investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol can be compared with other similar compounds, such as:
Lobeglitazone: A compound with similar structural features and potential therapeutic applications.
Mequinol: Another compound with a methoxyphenoxy group, used in different contexts.
Eigenschaften
Molekularformel |
C14H17N3O3 |
---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol |
InChI |
InChI=1S/C14H17N3O3/c1-17(7-8-18)13-9-14(16-10-15-13)20-12-5-3-11(19-2)4-6-12/h3-6,9-10,18H,7-8H2,1-2H3 |
InChI-Schlüssel |
ZPMBSJCDMKLETC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=CC(=NC=N1)OC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.